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Compound of Interest

Compound Name:
Methyl 5-acetyl-2-hydroxy-3-

nitrobenzoate

CAS No.: 89586-15-2

Cat. No.: B14390136

Get Quote

The physicochemical behavior of substituted nitrobenzoates is governed primarily by the strong

electron-withdrawing nature of the nitro group. The positioning of this group (ortho, meta, or

para) relative to the carboxylic acid dictates the molecule's acidity (pKa) and its reactivity

profile[1].

The Ortho Effect: 2-Nitrobenzoic acid is significantly more acidic than its isomers[1]. The

bulky nitro group at the ortho position forces the carboxylic acid group out of the plane of the

aromatic ring. This steric hindrance disrupts the resonance between the carboxyl group and

the ring, leading to a more stable carboxylate anion upon deprotonation by minimizing

electron repulsion[1].

Inductive vs. Resonance Effects: In 4-nitrobenzoic acid (para-isomer), the nitro group exerts

both a strong electron-withdrawing inductive effect (-I) and a resonance effect (-M),

effectively delocalizing the negative charge of the carboxylate anion[1]. Conversely, in 3-

nitrobenzoic acid (meta-isomer), the resonance effect does not operate, leaving only the

inductive effect to stabilize the anion[1].
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Multi-Substitution: Compounds like 3,5-dinitrobenzoic acid leverage the combined inductive

effects of two meta-nitro groups, resulting in a highly acidic profile[2].

Table 1: Comparative Physicochemical Properties of Nitrobenzoic Acid Isomers

Compound
Substitution
Position

pKa (Water,
25°C)

Melting Point
(°C)

Primary
Electronic
Effect on
Carboxylate

Benzoic Acid Unsubstituted 4.20 122 N/A

2-Nitrobenzoic

Acid
Ortho ~2.17 146–148

Steric hindrance

(Ortho effect) +

Inductive

3-Nitrobenzoic

Acid
Meta ~3.46 139–141 Inductive (-I) only

4-Nitrobenzoic

Acid
Para ~3.41 237–242

Inductive (-I) +

Resonance (-M)

3,5-

Dinitrobenzoic

Acid

Di-Meta ~2.85 204–206
Strong combined

Inductive (-I)

(Data synthesized from experimental pKa and property datasets[2],[1],[3])
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Fig 1: Logical relationship between nitro group positioning and resulting acidity.

Mechanistic Applications in Drug Discovery and
Electroanalysis
Antimycobacterial Activity (Targeting DprE1) Substituted nitrobenzoates, particularly the 3,5-

dinitrobenzoate derivatives, have demonstrated potent activity against Mycobacterium

tuberculosis[4]. The mechanism of action is closely tied to the nitroaromatic moiety, which acts

as a prodrug. In the mycobacterial cell, the nitro group is reduced by the FAD-dependent

enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase), forming a reactive nitroso

intermediate that covalently binds to a critical cysteine residue in the enzyme's active site[4].

This covalent inhibition halts the synthesis of arabinogalactan, a vital component of the

mycobacterial cell wall. The high lipophilicity of esterified 3,5-dinitrobenzoates ensures

excellent penetration through the lipid-rich mycobacterial envelope[4].

Nanostructured Electrocatalytic Platforms Beyond biological inhibition, the reducible nature of

the nitro group makes substituted nitrobenzoates ideal for electroanalytical applications[5]. For

instance, 4-(pyren-1-yl)-butyl-substituted nitrobenzoates can be synthesized to contain an

adsorptive tail that interacts via π-π stacking with multi-walled carbon nanotubes (MWCNTs)[5].

When applied to a glassy carbon electrode, the nitro groups can be electrochemically reduced
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to hydroxylamine moieties, generating an in situ electrocatalytic redox couple. This platform is

highly effective for the amperometric determination of biomolecules like NADH, offering low

limits of detection and excellent reproducibility[5].

Experimental Methodologies
Protocol 1: Synthesis and Selective Purification of 3,5-Dinitrobenzoic Acid This protocol details

the nitration of benzoic acid. The causality behind the purification step relies on the specific

pKa of the target molecule (2.85), allowing for selective deprotonation without degrading acid-

sensitive ester byproducts[2],[6].

Nitration Reaction: In a dry reaction vessel, dissolve 10 g of benzoic acid in 50 mL of

concentrated sulfuric acid under continuous stirring.

Reagent Addition: Heat the mixture to 60°C. Slowly add 15 mL of fuming nitric acid dropwise,

ensuring the internal temperature does not exceed 85°C to prevent runaway oxidation[2].

Thermal Cycling: Maintain the reaction at 80–85°C for 1 hour, increase to 100°C for 30

minutes, and finally ramp to 135°C for 2 hours to drive the second nitration to completion[2].

Precipitation: Allow the mixture to cool slightly, then pour it over 500 g of crushed ice. The

sudden drop in solubility will force the crude 3,5-dinitrobenzoic acid to precipitate[2].

Selective Mild Basic Extraction (Validation Step): To separate the highly acidic 3,5-

dinitrobenzoic acid from less acidic mononitrated impurities, dissolve the crude solid in an

organic solvent (e.g., ethyl acetate) and wash with a weak aqueous base like sodium

bicarbonate (NaHCO₃). Because the pKa of 3,5-dinitrobenzoic acid is ~2.85, it will be readily

deprotonated by bicarbonate and partition into the aqueous layer as a sodium salt[6].

Acidification and Recovery: Acidify the aqueous layer with 1M HCl to precipitate the pure 3,5-

dinitrobenzoic acid. Filter, wash with 50% ethanol, and dry under vacuum. Expected yield:

~70%[2].
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Fig 2: Step-by-step workflow for the synthesis and pKa-driven purification of 3,5-dinitrobenzoic

acid.

Protocol 2: Antimycobacterial Minimum Inhibitory Concentration (MIC) Assay To evaluate the

biological efficacy of synthesized nitrobenzoate derivatives, a self-validating Resazurin

Microtiter Assay (REMA) is employed. The use of resazurin provides a visual, colorimetric

validation of cell viability.

Compound Preparation: Dissolve the substituted nitrobenzoate derivative in DMSO to create

a 10 mg/mL stock solution.

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound

in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase).

Inoculation: Add 100 µL of M. tuberculosis inoculum (adjusted to an OD600 of 0.05) to each

well. Include a positive control (e.g., Isoniazid) and a negative control (DMSO only).

Incubation: Seal the plate and incubate at 37°C for 7 days.

Colorimetric Validation: Add 30 µL of a 0.02% resazurin solution to each well and incubate

for an additional 24–48 hours.

Data Interpretation: Viable mycobacteria will reduce the blue resazurin dye to a pink,

fluorescent resorufin product. The MIC is defined as the lowest concentration of the

nitrobenzoate compound that prevents the color change from blue to pink, indicating

complete inhibition of mycobacterial growth.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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